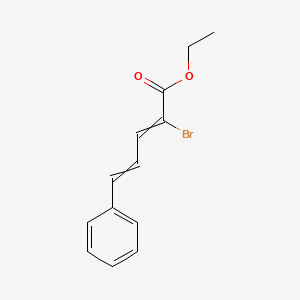

Ethyl 2-bromo-5-phenylpenta-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

197313-84-1 |

|---|---|

Molecular Formula |

C13H13BrO2 |

Molecular Weight |

281.14 g/mol |

IUPAC Name |

ethyl 2-bromo-5-phenylpenta-2,4-dienoate |

InChI |

InChI=1S/C13H13BrO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |

InChI Key |

GBWHSKURMDEJBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC=CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromo 5 Phenylpenta 2,4 Dienoate

Strategies for Penta-2,4-dienoate (B1249696) Backbone Construction

The construction of the 5-phenylpenta-2,4-dienoate framework is the foundational step in the synthesis of the target compound. This can be achieved through several reliable organic reactions, which are broadly categorized into olefination reactions and transition metal-catalyzed coupling reactions.

Olefination reactions are a class of organic reactions that form carbon-carbon double bonds, making them highly suitable for constructing the dienyl system of the target molecule.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for alkene synthesis. umass.edumasterorganicchemistry.com In the context of synthesizing the ethyl 5-phenylpenta-2,4-dienoate backbone, these reactions would typically involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. wikipedia.orglibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl compound into an alkene. masterorganicchemistry.com A plausible route to the unbrominated backbone would involve the reaction of cinnamaldehyde (B126680) with a Wittig reagent derived from ethyl bromoacetate (B1195939), such as (carbethoxymethylene)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. umass.edumasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, often leading to cleaner reactions and higher yields. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.org The synthesis of the ethyl 5-phenylpenta-2,4-dienoate backbone could be envisioned by reacting cinnamaldehyde with triethyl phosphonoacetate in the presence of a base.

To obtain the target compound, ethyl 2-bromo-5-phenylpenta-2,4-dienoate, a brominated phosphonate or ylide precursor would be necessary. For instance, the reaction of cinnamaldehyde with a reagent prepared from ethyl dibromoacetate and triethyl phosphite (B83602) could potentially yield the desired 2-bromo-dienoate.

Table 1: Comparison of Wittig and HWE Reactions for Dienyl Ester Formation

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Reactivity | Less nucleophilic, more basic ylide | More nucleophilic, less basic carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Can produce mixtures of E/Z isomers | Generally favors the formation of (E)-alkenes wikipedia.org |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. wikipedia.orgsigmaaldrich.com This method is widely used for the formation of α,β-unsaturated esters and is a viable strategy for constructing the penta-2,4-dienoate backbone. sci-hub.se

In a typical procedure, cinnamaldehyde could be reacted with a malonic ester derivative in the presence of a weak base, such as piperidine (B6355638) or pyridine (B92270), to yield the desired dienyl ester. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, which is followed by decarboxylation. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a potential approach would be the Knoevenagel condensation of cinnamaldehyde with ethyl bromo(cyano)acetate or a similar active methylene (B1212753) compound containing a bromine atom. The reaction would proceed through a β-hydroxy intermediate, which then undergoes dehydration to afford the final α,β-unsaturated product. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product. nih.gov

Table 2: Key Aspects of the Knoevenagel Condensation

| Component | Description | Example |

| Carbonyl Compound | Typically an aldehyde or ketone. | Cinnamaldehyde |

| Active Methylene Compound | A compound with a CH2 group flanked by two electron-withdrawing groups. | Diethyl malonate, Ethyl cyanoacetate |

| Catalyst | Usually a weak base. | Piperidine, Pyridine, Ammonium salts |

| Intermediate | A β-hydroxy carbonyl compound. | - |

| Product | An α,β-unsaturated carbonyl compound. | Ethyl 5-phenylpenta-2,4-dienoate |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for constructing complex organic molecules, including conjugated diene systems. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org

A potential Negishi coupling strategy for the synthesis of the this compound backbone could involve the coupling of a styryl halide with a zinc reagent derived from an appropriate 3-bromo-acrylate derivative. Alternatively, a styryl zinc reagent could be coupled with a 2,3-dihalo-propenoate ester. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 3: Overview of the Negishi Coupling Reaction

| Component | Role in the Reaction |

| Organozinc Compound | The nucleophilic partner, providing one of the carbon fragments. |

| Organic Halide or Triflate | The electrophilic partner, providing the other carbon fragment. |

| Palladium or Nickel Catalyst | Facilitates the coupling reaction. wikipedia.org |

| Ligand | Modulates the reactivity and stability of the catalyst. |

In recent years, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. nih.govresearchgate.net Iron is an abundant, inexpensive, and less toxic metal, making it an attractive choice for industrial applications. nih.gov

Iron-catalyzed cross-coupling reactions often proceed through radical mechanisms and have been successfully applied to a variety of coupling partners. nsf.govresearchgate.net The synthesis of the this compound backbone could potentially be achieved through an iron-catalyzed coupling of a styryl-derived organometallic reagent with a brominated acrylate (B77674) derivative. While still a developing field, iron catalysis offers a promising avenue for the synthesis of complex molecules like the target compound.

Transition Metal-Catalyzed Coupling Reactions for Dienyl System Formation

C-H Olefination Strategies for Dienyl Esters

Modern synthetic strategies increasingly turn to C-H activation and olefination to construct unsaturated systems, offering an atom-economical alternative to traditional cross-coupling reactions. The synthesis of dienyl esters through these methods involves the direct coupling of an alkene with a substrate containing an activated C-H bond.

One approach involves a palladium-catalyzed C(alkenyl)-H olefination. researchgate.net In a relevant study, a free carboxylic acid was used as a directing group to activate a C(alkenyl)-H bond in cyclohexa-1,4-diene for coupling with various alkenes. This strategy can achieve direct and sequential bis-olefinations to generate proaromatic 1,3-dienes. researchgate.net Adapting this to the target molecule could involve a precursor where a C-H bond is positioned for olefination to form the second double bond of the dienyl ester system.

Another powerful olefination method is olefin metathesis. Ene-diene cross metathesis using second-generation Grubbs-type catalysts can effectively synthesize substituted (2Z,4E)-dienyl esters. nih.govorganic-chemistry.orgnih.gov This reaction couples a terminal alkene with a pre-existing dienyl ester, such as methyl (2Z,4E)-hexadienoate, to extend the carbon chain. nih.govorganic-chemistry.orgnih.gov The stereochemistry of the original diene is typically retained while the newly formed double bond is predominantly the E-isomer. nih.gov For the synthesis of the target molecule, a phenyl-containing terminal alkene could be coupled with a 2-bromo-dienyl ester fragment.

| Strategy | Catalyst/Reagent | Key Features | Potential Application for Target Molecule | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C(alkenyl)-H Olefination | Pd(OAc)₂ with an oxidant (e.g., AgOAc/Cu(OAc)₂) | Uses a directing group (e.g., carboxylic acid) to activate a specific C-H bond for direct coupling with an alkene. | Formation of the dienyl system from a precursor with an appropriately positioned C-H bond. | researchgate.net |

| Ene-Diene Cross Metathesis | Grubbs or Grubbs-Hoveyda second-generation catalysts | Couples a terminal alkene with a dienyl ester. Good stereochemical control, retaining existing double bond geometry. | Coupling of a phenyl-containing alkene with a 2-bromo-dienoate precursor. | nih.govorganic-chemistry.org |

Stereoselective Introduction of the Bromine Substituent

The placement of the bromine atom at the C2 position (the α-carbon of the α,β-unsaturated ester) must be controlled to avoid reactions at other positions, such as the γ-carbon or the phenyl ring.

Direct bromination of a pre-formed ethyl 5-phenylpenta-2,4-dienoate is a potential route. The α-hydrogen of α,β-unsaturated esters is not highly acidic, and enolization can be difficult. pressbooks.pub However, α-halogenation of carbonyls can be achieved under acidic conditions, proceeding through an enol intermediate. libretexts.orglibretexts.org The reaction of an enol with an electrophilic halogen like Br₂ leads to the α-substituted product. libretexts.org To favor mono-halogenation, acidic conditions are generally preferred over basic conditions, which can lead to multiple halogenations. libretexts.orgpressbooks.pub

An alternative is the Hell-Volhard-Zelinskii (HVZ) reaction, which is specific for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of PBr₃. pressbooks.publibretexts.org The reaction proceeds via an acid bromide intermediate, which enolizes more readily than the carboxylic acid itself. libretexts.org Subsequent esterification of the resulting α-bromo carboxylic acid would yield the target compound.

Furthermore, specialized brominating agents can be employed. For instance, N-bromosuccinimide (NBS) in the presence of an acid catalyst has been used for the selective α'-bromination of α,β-unsaturated ketones. acs.org A similar system could potentially be adapted for dienyl esters. The presence of the bromine substituent can also exert significant stereocontrol in subsequent reactions. nih.gov

Halogen-exchange reactions provide another pathway to α-bromo-α,β-unsaturated esters, typically starting from a corresponding chloro- or iodo-ester. These reactions are often driven by the precipitation of a salt or the formation of a stronger bond. While direct examples for this specific dienoate are not prevalent, the principles of SN2 displacement at activated positions are relevant. nih.gov The α-carbon of an α-halo ester is activated towards nucleophilic substitution. libretexts.orgwikipedia.org Therefore, a precursor like ethyl 2-iodo-5-phenylpenta-2,4-dienoate could potentially be converted to the desired bromo-derivative by treatment with a bromide salt.

Incorporation of the Phenyl Moiety at Position 5

The phenyl group can be introduced either by starting with a phenyl-containing building block or by attaching it to a pre-formed dienyl system.

Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the introduction of aryl groups. Reactions such as the Suzuki, Heck, or Stille couplings could be envisioned to attach the phenyl group. This would typically involve a precursor such as ethyl 2-bromo-5-halopenta-2,4-dienoate, where the 5-halo substituent (e.g., I, Br, or OTf) undergoes a palladium-catalyzed cross-coupling reaction with a phenylboronic acid (Suzuki), phenylstannane (Stille), or styrene (B11656) (Heck).

Alternatively, nucleophilic aromatic substitution (SNAr) can be used to form aryl-carbon bonds, but this typically requires an aromatic ring that is activated by strong electron-withdrawing groups, which is not the case for a simple phenyl substituent. libretexts.orgchemistrysteps.comwikipedia.orglumenlearning.com

Perhaps the most direct and controllable method for synthesizing this compound involves a sequential or convergent approach starting with a simple, commercially available phenyl-containing molecule. nih.govnih.govresearchgate.netrsc.org A logical and widely used precursor is cinnamaldehyde, which already contains the required phenyl group and an α,β-unsaturated aldehyde functionality. bu.edursc.orgresearchgate.netyoutube.comyoutube.comedubirdie.com

A common strategy is the Wittig reaction or its variants, like the Horner-Wadsworth-Emmons reaction. bu.eduedubirdie.comorganic-chemistry.org In this approach, cinnamaldehyde is reacted with a phosphorus ylide containing the ethyl ester and the bromine atom. For example, reacting cinnamaldehyde with a brominated ylide such as bromo(carboethoxymethylene)triphenylphosphorane would form the dienyl ester backbone and install the bromine in a single step. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used (stabilized ylides generally give E-alkenes). organic-chemistry.org

| Step | Reaction Type | Starting Materials | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Wittig Reaction | Cinnamaldehyde and a brominated phosphorus ylide (e.g., from ethyl bromoacetate and triphenylphosphine) | This compound | bu.eduorganic-chemistry.org |

| 2a | Wittig/HWE Reaction | Cinnamaldehyde and a non-brominated ylide (e.g., triethyl phosphonoacetate) | Ethyl 5-phenylpenta-2,4-dienoate | rsc.org |

| 2b | α-Bromination | Ethyl 5-phenylpenta-2,4-dienoate | This compound | pressbooks.publibretexts.org |

This sequential strategy, particularly starting from cinnamaldehyde, offers a robust and well-documented pathway to access the target compound with good control over its structure. researchgate.net

Esterification and Transesterification Techniques for Ethyl Ester Formation

The formation of the ethyl ester group is a critical step in the synthesis of the target molecule. Standard esterification and transesterification reactions are widely employed for this purpose.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. The corresponding carboxylic acid, 2-bromo-5-phenylpenta-2,4-dienoic acid, would be reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Transesterification: This method involves the conversion of one ester to another. For instance, if a methyl or other alkyl ester of 2-bromo-5-phenylpenta-2,4-dienoic acid is available, it can be converted to the ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. Sodium ethoxide is a common base catalyst for this transformation. This process is an equilibrium, and using a large excess of ethanol shifts the equilibrium towards the desired ethyl ester product.

Other Methods: Acyl chlorides, derived from the carboxylic acid, can also be used to readily form esters. Reacting 2-bromo-5-phenylpenta-2,4-dienoyl chloride with ethanol, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, provides a high-yield route to the ethyl ester.

Optimization of Reaction Conditions and Stereochemical Control in Synthesis

Achieving the desired three-dimensional structure (stereochemistry) of the diene is paramount. The geometry of the two double bonds significantly influences the molecule's properties and subsequent reactivity. This control is achieved through careful selection of synthetic methods and optimization of reaction conditions.

The synthesis of conjugated dienes often presents challenges in controlling both the position of substituents (regioselectivity) and the orientation of the double bonds (diastereoselectivity). nih.govnumberanalytics.com

Regioselectivity: In reactions like the Heck coupling, which can be used to form dienes, the regiochemical outcome (i.e., whether a substituent adds to the internal or terminal carbon of an alkene) can be controlled by the catalyst system. For instance, in the oxidative Heck coupling of vinylboronic acids with alkenes, the use of specific ligands can direct the formation of branched or linear diene products. nih.govacs.org In the context of Diels-Alder reactions, the alignment of electron-donating and electron-withdrawing groups on the diene and dienophile dictates the regioselectivity of the resulting cycloadduct. masterorganicchemistry.comchemistrysteps.com

Diastereoselectivity: The E/Z configuration of the double bonds in the diene is critical. Many synthetic methods offer high stereoselectivity. For example, the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for creating double bonds with a high degree of control over the E/Z geometry, depending on the specific reagents and reaction conditions used. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, using stereochemically defined vinyl halides and vinyl organometallic reagents, can proceed with retention of the double bond geometry, thus providing excellent stereocontrol in the final diene product. nih.gov Similarly, base-induced ring-opening of substituted sulfolenes followed by palladium-catalyzed cross-coupling is a method that produces dienes with high regio- and stereoselectivity. nih.gov

The table below summarizes key factors influencing selectivity in diene synthesis.

Table 1: Factors Influencing Selectivity in Diene Synthesis

| Selectivity Type | Influencing Factors | Synthetic Method Examples | Outcome |

|---|---|---|---|

| Regioselectivity | Ligand choice, electronic properties of reactants | Oxidative Heck Reaction nih.govacs.org | Formation of branched vs. linear products. |

| Substituent electronics | Diels-Alder Reaction masterorganicchemistry.comchemistrysteps.com | "ortho" vs. "para" adducts. | |

| Diastereoselectivity | Reagent structure, reaction conditions | Wittig/HWE Reaction | Control over E/Z-alkene geometry. |

| Stereochemistry of starting materials | Suzuki/Stille Coupling nih.gov | Retention of double bond configuration. |

Role of Catalysts and Ligands in Stereocontrol

Transition metal catalysts and their associated ligands are central to modern organic synthesis, enabling high levels of stereocontrol. nih.gov

Catalysts: Palladium complexes are among the most versatile catalysts for diene synthesis. nih.gov For example, Pd(OAc)₂ and Pd(TFA)₂ are often used in Heck and Suzuki reactions. acs.orgnih.gov Nickel catalysts, such as [(dppe)NiCl₂], are effective for cross-coupling reactions involving vinyl phosphates. nih.gov Other metals like Rhodium, Cobalt, and Ruthenium have also been developed for specific diene-forming transformations. nih.govacs.orgorganic-chemistry.org

Ligands: Ligands coordinate to the metal center and are crucial for modulating its reactivity, stability, and, most importantly, the stereochemical outcome of the reaction. In the palladium-catalyzed oxidative Heck reaction, a phenanthroline ligand like neocuproine (B1678164) can steer the reaction to favor the branched diene product over the linear one. nih.govacs.org Phosphine-based ligands, such as triphenylphosphine (PPh₃) and ferrocene-based ligands like dppf, are widely used in a variety of cross-coupling reactions to stabilize the catalyst and promote the desired reactivity. researchgate.net The choice of ligand can even lead to divergent stereochemical outcomes, where using one ligand produces the Z-isomer and another ligand produces the E-isomer from the same starting materials. researchgate.net Amino acid-derived ligands have also been shown to provide excellent stereoselectivity in palladium-catalyzed cross-couplings to form (E,E)-dienes. nih.gov

The table below highlights the role of specific catalyst-ligand systems in controlling stereoselectivity.

Table 2: Examples of Catalyst-Ligand Systems in Stereocontrolled Diene Synthesis

| Catalyst | Ligand | Reaction Type | Stereochemical Control | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ | Neocuproine | Oxidative Heck Coupling | Favors branched regioisomer | nih.govacs.orgnih.gov |

| Pd(OAc)₂ | Ac-Ile-OH (Amino Acid) | C-H Functionalization | High (E,E) selectivity | nih.gov |

| Ni(COD)₂ | dppf / Phenanthroline | Sulfonylalkenylation | Divergent access to Z- and E-dienes | researchgate.net |

One-Pot and Multicomponent Synthetic Approaches to this compound Analogs

To improve synthetic efficiency, reduce waste, and save time, chemists often develop one-pot or multicomponent reactions. These strategies involve combining multiple reaction steps in a single reaction vessel without isolating intermediates.

One-Pot Reactions: A one-pot procedure for an analog could involve, for example, the initial formation of a diene followed by an in situ functionalization. An example from the literature describes a one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one (B3217633) through a tandem oxidation-bromination-rearrangement sequence. lookchem.com Applying this principle, one could envision a scenario where a phenylpentadienoate is synthesized and then subjected to bromination in the same pot using a suitable brominating agent like N-Bromosuccinimide (NBS), potentially under catalytic conditions to control the position of bromination.

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to form a complex product that incorporates portions of all the reactants. While a specific multicomponent reaction for this compound is not prominently described, the principles can be applied to its analogs. For instance, a palladium-catalyzed three-component reaction involving an alkyne, a vinyl halide, and a carbon monoxide source could potentially construct the carbon skeleton in a highly convergent manner. Phosphine-catalyzed [4+2] annulations between α-alkylallenoates and imines are another example of powerful multicomponent reactions that build complex heterocyclic structures in a single step. orgsyn.org Such strategies are at the forefront of modern synthetic chemistry for creating molecular diversity efficiently.

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Bromo 5 Phenylpenta 2,4 Dienoate

Reactivity of the Dienyl System

The conjugated diene core of ethyl 2-bromo-5-phenylpenta-2,4-dienoate is the primary site of its most significant reactivity. The presence of both electron-withdrawing (bromo, ethyl ester) and potentially electron-donating or -withdrawing (phenyl) substituents significantly influences the electronic properties and, consequently, the reactivity of the diene system in various cycloaddition and addition reactions.

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of the reactivity of conjugated dienes. wikipedia.org For this compound, Diels-Alder reactions are of particular importance.

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the diene is enhanced by the presence of electron-donating groups. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the ethyl ester and bromine atom are electron-withdrawing, which generally decreases the reactivity of the diene in a normal-electron-demand Diels-Alder reaction. However, the phenyl group can participate in conjugation and may influence the reactivity.

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. chemistrysteps.commasterorganicchemistry.com The substitution pattern on the diene can influence the equilibrium between the s-cis and s-trans conformers.

Research on 2-bromo-1,3-butadienes has shown them to be effective substrates in tandem Diels-Alder/transition metal cross-coupling sequences. researchgate.net Intermolecular cycloaddition of these dienes with activated dienophiles can proceed with high yields and good to excellent endo diastereoselectivity, often facilitated by a Lewis acid catalyst. researchgate.net The bromine substituent can serve as a directing group in the cycloaddition. researchgate.net

Table 1: Predicted Reactivity in Diels-Alder Reactions as a Diene

| Dienophile | Expected Reactivity | Probable Conditions |

|---|---|---|

| Maleic anhydride | Moderate | Thermal or Lewis acid catalysis |

| N-Phenylmaleimide | Moderate to Good | Thermal or Lewis acid catalysis |

The presence of electron-withdrawing groups on an alkene or alkyne enhances its reactivity as a dienophile in a Diels-Alder reaction. libretexts.org The conjugated system in this compound contains a double bond (C2=C3) that is activated by the electron-withdrawing ethyl ester group. This suggests that the molecule could potentially act as a dienophile, particularly in reactions with electron-rich dienes (an inverse-electron-demand Diels-Alder reaction). wikipedia.org

However, the steric bulk of the entire substituent attached to the C2=C3 double bond might hinder its approach to a diene. The stereochemistry of the dienophile is retained in the Diels-Alder product. libretexts.org

While [4+2] cycloadditions like the Diels-Alder reaction are the most common for 1,3-dienes, other cycloaddition pathways are possible under specific conditions, such as photochemical activation for [2+2] cycloadditions. However, for typical thermal reactions, the Diels-Alder pathway is generally favored for conjugated dienes.

Nucleophilic and Electrophilic Additions to the Conjugated System

The conjugated system of this compound is susceptible to both nucleophilic and electrophilic attack.

Electrophilic addition to conjugated dienes can result in either 1,2- or 1,4-addition products. The reaction of alkenes with bromine (Br₂), for instance, proceeds via a bromonium ion intermediate. masterorganicchemistry.comchemistrysteps.com In the case of a conjugated diene, the initial electrophilic attack can be followed by nucleophilic attack at either the C2 or C4 position, leading to a mixture of products. masterorganicchemistry.com The distribution of these products is often temperature-dependent.

Nucleophilic addition to the conjugated system is also possible, particularly Michael-type additions, due to the electron-withdrawing nature of the ethyl ester group. A nucleophile could potentially attack the C4 position, leading to a conjugate addition.

Transformations Involving the Bromine Substituent

The vinyl bromide moiety in this compound is a versatile functional group that can participate in a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a key site for introducing molecular diversity. researchgate.net

Vinyl bromides can be converted to the corresponding enamines through palladium-catalyzed C-N bond formation. rsc.org These enamines can then react in situ with other reagents. rsc.org Furthermore, palladium-catalyzed enantioselective α-alkenylation of alkylamines with vinyl bromides has been demonstrated. acs.org

The bromine atom can be readily displaced by various nucleophiles through transition-metal catalysis. Common cross-coupling reactions for vinyl bromides include:

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with organostannanes catalyzed by palladium.

Heck Coupling: Palladium-catalyzed reaction with alkenes. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

These reactions allow for the substitution of the bromine atom with a wide range of alkyl, aryl, vinyl, alkynyl, and amino groups, making this compound a potentially valuable building block in organic synthesis. The resulting vinyl bromide cycloadducts from Diels-Alder reactions can undergo subsequent Stille and Suzuki cross-couplings in good yields. researchgate.net

Table 2: Potential Transformations of the Bromine Substituent

| Reaction Type | Reagent | Catalyst | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Ethyl 2-aryl-5-phenylpenta-2,4-dienoate |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Ethyl 2-organo-5-phenylpenta-2,4-dienoate |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted diene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Enyne derivative |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

The carbon-bromine bond in vinyl bromides is a common substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. For this compound, these reactions would occur at the C2 position, replacing the bromine atom with a new organic moiety.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netbeilstein-journals.org The general mechanism involves an oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. researchgate.net

Stille Coupling: The Stille reaction would utilize an organotin reagent as the coupling partner. A key advantage of the Stille coupling is that the organotin reagents are often stable and can be purified by chromatography.

Negishi Coupling: In a Negishi coupling, an organozinc reagent would be used to introduce the new carbon-carbon bond. doubtnut.com These reactions are often highly efficient and can be performed under mild conditions. doubtnut.com The preparation of the organozinc reagent is a critical step in this process. doubtnut.com

Below is a table summarizing typical conditions for these cross-coupling reactions with vinyl bromides.

| Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Typical Temperature |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | Room Temp to 100 °C |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | LiCl (additive) | Toluene, THF | 50-100 °C |

| Negishi | R-ZnX | Pd(PPh₃)₄, NiCl₂(dppe) | - | THF, DMF | Room Temp to 60 °C |

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')

Direct nucleophilic substitution at the sp²-hybridized carbon of a vinyl halide is generally disfavored.

S(_N)1 Mechanism: This pathway would require the formation of a vinyl cation, which is highly unstable and energetically unfavorable. stackexchange.com Therefore, an S(_N)1 reaction is unlikely to occur.

S(_N)2 Mechanism: A direct backside attack by a nucleophile is sterically hindered by the molecule's geometry. stackexchange.com The approach of the nucleophile is impeded by the electron density of the double bond and the phenyl group. This makes the S(_N)2 pathway also highly unlikely. stackexchange.com

S(_N)2' Mechanism: A nucleophilic attack at the C4 position (conjugate addition) could potentially lead to a substitution product. This pathway, known as an S(_N)2' reaction, is more plausible due to the extended conjugation of the diene system. The attack of a nucleophile at the γ-position would be followed by rearrangement of the double bonds and expulsion of the bromide ion.

Elimination Reactions

Elimination of HBr from this compound would lead to the formation of an enyne. This reaction is a common pathway for vinyl halides when treated with a strong base. almerja.com The mechanism is typically an E2 (bimolecular elimination) process, where a strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the double bond (the α-carbon), in a concerted step with the departure of the bromide leaving group. stackexchange.com The presence of the conjugated system could influence the regioselectivity of the elimination.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

The vinyl bromide functionality of this compound can be used to form various organometallic reagents.

Grignard Reagent: Reaction with magnesium metal would likely form the corresponding vinyl Grignard reagent. This intermediate could then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or other electrophiles. A patent describes a similar transformation with 2,5-dibromopyridine, where a Grignard reagent is formed and then reacted with DMF. google.com

Organolithium Reagent: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in a lithium-halogen exchange to form the corresponding vinyllithium (B1195746) reagent. This highly reactive species could then be quenched with various electrophiles.

Organozinc Reagent: The formation of an organozinc intermediate can be achieved through the reaction of the vinyl bromide with activated zinc. doubtnut.com These reagents are generally less reactive than their Grignard or organolithium counterparts, which can allow for greater selectivity in subsequent reactions, particularly in Negishi couplings. doubtnut.com

Reactions of the Ethyl Ester Moiety

The ethyl ester group in this compound can undergo a range of transformations that are characteristic of esters.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. Subsequent acidification would then yield the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven to favor the new ester by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

A summary of typical conditions for these reactions is provided below.

| Reaction | Reagents | Solvent | Product |

| Basic Hydrolysis | NaOH or KOH | Water/Alcohol | Carboxylate Salt |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base catalyst | Excess R'OH | New Ester |

Reduction to Alcohols or Aldehydes

The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 5-bromo-2-phenylhexa-2,5-dien-1-ol. This reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more easily reduced than esters. However, this transformation can often be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures.

| Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Et₂O), 0 °C to room temperature |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene or Hexane, -78 °C |

In-Depth Analysis of this compound Reveals Limited Published Research on Its Reaction Chemistry

A thorough review of available scientific literature and chemical databases indicates that the specific chemical compound, this compound, is not extensively studied. While the parent compound, Ethyl 5-phenylpenta-2,4-dienoate, and other structurally related molecules appear in various studies, detailed experimental or theoretical investigations into the reaction chemistry of the brominated derivative are notably absent from publicly accessible research.

Consequently, a detailed discussion of its amidation, other nucleophilic acyl substitutions, cascade and tandem reactions, stereoselectivity, regioselectivity, and the kinetic and thermodynamic aspects of its reaction pathways cannot be provided based on current scientific publications. The sections outlined for this article—from amidation reactions to kinetic and thermodynamic analyses—remain largely unexplored areas of research for this particular molecule.

The lack of published data prevents the creation of informative data tables and a detailed summary of research findings as requested. While general principles of organic chemistry can predict potential reactivity at the acyl carbon for nucleophilic substitution, at the carbon-bromine bond for coupling reactions, or across the diene system for cycloadditions, any such discussion would be speculative and not grounded in specific studies of this compound itself.

It is possible that research on this compound exists within proprietary databases or has been synthesized as an intermediate in a larger, unpublished research project. However, based on a comprehensive search of public domain scientific literature, there is insufficient information to construct the detailed article as specified. Further experimental investigation would be required to elucidate the chemical behavior and reaction mechanisms of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Ethyl 2-bromo-5-phenylpenta-2,4-dienoate, NMR provides critical data on the electronic environment of each proton and carbon atom, allowing for detailed conformational and stereochemical assignments. The specific isomer characterized in the literature is the (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate mdpi.com.

The ¹H NMR spectrum of (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), reported in parts per million (ppm), and scalar coupling constants (J), reported in Hertz (Hz), allows for the unambiguous assignment of each proton mdpi.com.

The ethyl ester group is readily identified by a triplet at 1.37 ppm, corresponding to the methyl (CH₃) protons, and a quartet at 4.29 ppm, corresponding to the methylene (B1212753) (CH₂) protons. The characteristic J value of 7.3 Hz between these two signals confirms their connectivity mdpi.com.

The protons of the diene system and the phenyl ring resonate in the downfield region of the spectrum. The vinylic protons exhibit distinct chemical shifts and coupling patterns that confirm the (2Z, 4E) stereochemistry. A doublet at 7.04 ppm (J = 16.1 Hz) and a doublet of doublets between 7.13-7.19 ppm (J = 10.3 Hz, 16.1 Hz) are assigned to the vinylic protons of the C4-C5 double bond, with the large coupling constant of 16.1 Hz being characteristic of an E (trans) configuration. A doublet at 7.81 ppm (J = 10.3 Hz) corresponds to the proton on C3, confirming the Z (cis) configuration relative to the bromine atom at C2 mdpi.com.

The aromatic protons of the phenyl group appear as a multiplet in the range of 7.32-7.39 ppm (3H) and 7.51-7.53 ppm (2H), consistent with a monosubstituted benzene ring mdpi.com.

Table 1: ¹H NMR Spectroscopic Data for (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 1.37 | Triplet (t) | 7.3 | 3H | -OCH₂CH₃ |

| 4.29 | Quartet (q) | 7.3 | 2H | -OCH₂CH₃ |

| 7.04 | Doublet (d) | 16.1 | 1H | Vinylic H (C5) |

| 7.13-7.19 | Doublet of Doublets (dd) | 10.3, 16.1 | 1H | Vinylic H (C4) |

| 7.32-7.39 | Multiplet (m) | - | 3H | Aromatic H |

| 7.51-7.53 | Multiplet (m) | - | 2H | Aromatic H |

| 7.81 | Doublet (d) | 10.3 | 1H | Vinylic H (C3) |

Data sourced from Molecules, 2010. mdpi.com

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Although specific experimental ¹³C NMR data for this compound is not available in the reviewed scientific literature, a predicted spectrum would show distinct signals for the ethyl ester carbons, the four sp² carbons of the diene system, the sp² carbon attached to the bromine, and the carbons of the phenyl ring.

Two-dimensional (2D) NMR experiments are powerful tools for confirming structural assignments.

COSY (Correlation Spectroscopy) would confirm the J-coupling relationships between adjacent protons, such as the ethyl group protons (-OCH₂CH₃) and the protons along the diene backbone (H3, H4, H5).

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecular framework, for instance, linking the diene system to the ester and phenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for confirming the (2Z, 4E) stereochemistry of the double bonds.

Experimental 2D NMR spectra for this compound have not been reported in the available literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate shows several characteristic absorption bands (νₘₐₓ) that confirm its structure mdpi.com.

A strong absorption band at 1714 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester functional group. The bands at 1614 cm⁻¹ and 1583 cm⁻¹ correspond to the C=C stretching vibrations of the conjugated diene system and the phenyl ring. The band at 2980 cm⁻¹ is attributed to the C-H stretching of the ethyl group's sp³ hybridized carbons. Finally, strong bands at 1261 cm⁻¹ and 1041 cm⁻¹ are characteristic of C-O stretching vibrations within the ester group mdpi.com.

Table 2: IR Spectroscopic Data for (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate

| Wavenumber (νₘₐₓ, cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2980 | C(sp³)-H Stretch |

| 1714 | C=O Stretch (α,β-unsaturated ester) |

| 1614 | C=C Stretch (Conjugated Diene) |

| 1583 | C=C Stretch (Aromatic) |

| 1261 | C-O Stretch (Ester) |

| 1041 | C-O Stretch (Ester) |

| 744 | C-H Bend (Aromatic) |

Data sourced from Molecules, 2010. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Interpretation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The electron ionization (EI) mass spectrum of (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate provides valuable information about its molecular weight and fragmentation pathways mdpi.com.

The molecular ion peak [M⁺] is observed at m/z 282, which corresponds to the molecular weight of the compound C₁₃H₁₃BrO₂. The presence of bromine is confirmed by the characteristic isotopic pattern, with a second peak at m/z 280 of similar intensity, representing the presence of the ⁷⁹Br and ⁸¹Br isotopes. The base peak at m/z 129 is a significant fragment, likely corresponding to the loss of the bromo-ethoxycarbonyl portion of the molecule, leaving a stable phenyl-allyl cation. Another major fragment is seen at m/z 155 mdpi.com.

Table 3: Mass Spectrometry (EI) Data for (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

|---|---|---|

| 282 | 27 | [M⁺] (C₁₃H₁₃⁸¹BrO₂) |

| 280 | 26 | [M⁺] (C₁₃H₁₃⁷⁹BrO₂) |

| 155 | 47 | [M - Br - OEt]⁺ |

| 129 | 100 | [C₁₀H₉]⁺ |

| 102 | 25 | [C₈H₆]⁺ |

Data sourced from Molecules, 2010. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. While experimental HRMS data for this compound is not available in the surveyed literature, such an analysis would be used to confirm the molecular formula C₁₃H₁₃BrO₂ by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis would provide critical information about its molecular structure and fragmentation pathways.

Predicted Fragmentation Pathways:

The fragmentation of this compound under MS/MS conditions is expected to be influenced by the presence of the bromine atom, the ethyl ester group, and the conjugated π-system. The primary fragmentation patterns would likely involve:

α-Cleavage: Cleavage of the bond adjacent to the bromine atom is a common fragmentation pathway for alkyl halides. This would result in the loss of a bromine radical (•Br) or hydrogen bromide (HBr).

Ester-related Fragmentations: The ethyl ester group can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH2CH3) or ethylene (C2H4) via a McLafferty-type rearrangement if a γ-hydrogen is available.

Cleavage within the Conjugated System: The extended π-system can undergo fragmentation, leading to the formation of resonance-stabilized cations.

Hypothetical MS/MS Fragmentation Data:

A hypothetical MS/MS experiment on the molecular ion of this compound would likely yield the following significant fragment ions:

| m/z (Proposed) | Proposed Fragment Ion | Neutral Loss |

| [M-Br]+ | C13H14O2+ | Br |

| [M-HBr]+ | C13H13O2+ | HBr |

| [M-OC2H5]+ | C11H10BrO+ | OC2H5 |

| [M-C2H4]+ | C11H10BrO2+ | C2H4 |

| [C6H5-CH=CH]+ | C8H7+ | C5H7BrO2 |

This table is generated based on theoretical fragmentation patterns of similar compounds and has not been experimentally verified for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Extent and Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. The extended conjugation in this compound, arising from the phenyl group, the diene system, and the carbonyl group of the ester, is expected to give rise to strong absorption in the UV-Vis region.

The primary electronic transition of interest is the π → π* transition. The extent of conjugation in a molecule is directly related to the wavelength of maximum absorption (λmax). youtube.com As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to a longer λmax. youtube.com

Expected Spectroscopic Data:

Based on data from analogous compounds such as ethyl 5-phenylpenta-2,4-dienoate and other cinnamylidene derivatives, the λmax for this compound is predicted to be in the range of 300-350 nm. The presence of the bromine atom as a substituent on the double bond may cause a slight shift in the λmax compared to its non-brominated counterpart.

| Compound/Chromophore | Reported/Expected λmax (nm) |

| Ethyl cinnamate | ~278 |

| Ethyl 5-phenylpenta-2,4-dienoate | ~320 |

| This compound | ~300-350 (Predicted) |

This table includes data for related compounds to provide context for the predicted λmax of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For instance, the crystal structure of compounds containing a bromo-substituted diene moiety would reveal the preferred conformation of the conjugated system (e.g., s-trans or s-cis) and the stereochemistry around the double bonds. The presence of the bromine atom could also influence intermolecular interactions, such as halogen bonding, which can affect the crystal packing.

Anticipated Structural Features:

Planarity: The extended conjugated system would likely adopt a largely planar conformation to maximize π-orbital overlap.

Stereochemistry: The double bonds are expected to have a specific configuration (E/Z), which would be definitively determined by X-ray crystallography.

Intermolecular Interactions: In the solid state, molecules of this compound could be expected to pack in a way that is influenced by dipole-dipole interactions of the ester group and potential halogen bonding involving the bromine atom.

Illustrative Crystallographic Data for an Analogous System:

While not the target compound, crystallographic data for a related bromo-substituted organic molecule can provide a reference for the types of parameters that would be determined.

| Crystallographic Parameter | Illustrative Value (for an analogous bromo-compound) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Z | 4 |

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules like ethyl 2-bromo-5-phenylpenta-2,4-dienoate. These methods, ranging from semi-empirical to high-level ab initio and Density Functional Theory (DFT) calculations, can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict the outcomes of chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) theory is a key component of these calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the conjugated system of the pentadienoate backbone, extended by the phenyl group, is expected to lead to a relatively small HOMO-LUMO gap, indicating potential for reactivity in various chemical transformations. The bromine atom and the ethyl ester group will also influence the energies and spatial distributions of these orbitals.

A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO density concentrated on the phenylpentadienoate backbone, reflecting its electron-donating capability. The LUMO would also be distributed across this conjugated system, with potential contributions from the carbon-bromine bond, indicating sites for nucleophilic attack.

Electrostatic Potential Maps

Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution in a molecule. These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would be expected to show negative potential around the oxygen atoms of the ester group and potentially across the delocalized π-system of the diene and the phenyl ring. The area around the hydrogen atoms and the carbon atom attached to the bromine would likely exhibit a more positive potential. wikipedia.org This information is invaluable for predicting how the molecule will interact with other reagents, solvents, and biological macromolecules.

Conformational Analysis and Energy Landscapes of Dienyl Esters

Dienyl esters such as this compound can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape associated with these conformational changes. This is typically achieved by systematically rotating dihedral angles and calculating the corresponding energy of the molecule.

For the title compound, key rotations would include the C-C single bonds within the pentadienoate chain, the bond connecting the phenyl group, and the bonds within the ethyl ester moiety. The planarity of the conjugated diene system is crucial for its electronic properties. Computational studies on related compounds, such as ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate, have shown that the extended E,E-conformation of the dienoate is often the most stable. nih.govnih.gov Similar conformational preferences would be anticipated for this compound, with the transoid arrangement of the double bonds being energetically favored to minimize steric hindrance.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, locate and characterize transition states. wikipedia.org A transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction. ox.ac.uklibretexts.orgyoutube.com

For this compound, one could model various reactions, such as nucleophilic substitution at the bromine-bearing carbon, or cycloaddition reactions involving the diene system. For instance, in a hypothetical SN2 reaction, calculations would aim to find the geometry and energy of the transition state where the nucleophile is partially bonded to the carbon and the bromine atom is a leaving group. The calculated activation energy (the difference in energy between the reactants and the transition state) would provide a quantitative measure of the reaction rate. wikipedia.org Studies on the addition of dienoates to aldehydes have utilized transition state modeling to explain the stereospecificity of the reaction, suggesting a closed, chair-like six-membered transition state. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a standard computational tool. github.ioumn.eduresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm a proposed structure. For complex molecules with multiple stereocenters, comparing calculated and experimental NMR data can be a powerful method for assigning relative and absolute configurations. umn.edu

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can aid in the identification of functional groups and in the interpretation of experimental spectra.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For a conjugated system like this compound, these calculations can predict the λmax values associated with π → π* transitions.

Density Functional Theory (DFT) and Ab Initio Approaches for Chemical Systems

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying chemical systems.

Ab Initio Methods: These methods are based on first principles and use the Schrödinger equation to describe the electronic structure of a molecule without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, but also come with a significant increase in computational cost.

Density Functional Theory (DFT): DFT is a widely used alternative that is often more computationally efficient than high-level ab initio methods while still providing excellent accuracy for many systems. researchgate.netnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. For instance, studies on halogenated compounds often employ specific basis sets and functionals to accurately account for the effects of the halogen atoms. researchgate.net

For this compound, a typical DFT study might employ the B3LYP functional with a 6-311+G(d,p) basis set to optimize the geometry and calculate electronic properties. nih.gov This level of theory generally provides a good balance between accuracy and computational expense for organic molecules of this size.

Below is a hypothetical data table summarizing the kind of computational data that would be generated for this compound.

| Computational Parameter | Predicted Value/Description | Method/Basis Set (Hypothetical) |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |

| Most Stable Conformer | (2E,4E)-isomer, planar diene | DFT/B3LYP/6-31G |

| Predicted ¹³C NMR Shift (C-Br) | 110-120 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |

| Predicted IR Frequency (C=O) | ~1715 cm⁻¹ | DFT/B3LYP/6-31G |

| Predicted UV-Vis λmax | ~320 nm | TD-DFT/B3LYP/6-31G |

Applications and Synthetic Utility in Advanced Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

Ethyl 2-bromo-5-phenylpenta-2,4-dienoate is recognized as a bifunctional dienyl building block, a class of compounds that are instrumental in the synthesis of complex natural products and other challenging organic targets. nih.gov The presence of both an electrophilic carbon, due to the bromo and ester functionalities, and a nucleophilic diene system allows for a stepwise or concerted formation of multiple chemical bonds.

A notable synthesis of the (2Z, 4E)-isomer of this compound has been reported through a one-pot tandem halogenation-oxidation-Wittig reaction. nih.gov This method utilizes (carboethoxymethylene)triphenylphosphorane, N-bromosuccinimide, and manganese dioxide to convert the corresponding alcohol into the desired α-bromo-α,β-unsaturated ester with high stereoselectivity. nih.gov The characterization of this building block has been thoroughly established through various spectroscopic methods. nih.gov

Table 1: Spectroscopic Data for (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate nih.gov

| Spectroscopic Technique | Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ = 1.37 (t, J = 7.3 Hz, 3H), 4.29 (q, J = 7.3 Hz, 2H), 7.04 (d, J = 16.1 Hz, 1H), 7.13-7.19 (dd, J = 10.3, 16.1 Hz, 1H), 7.32-7.39 (m, 3H, arom-H), 7.51-7.53 (m, 2H, arom-H), 7.81 (d, J = 10.3 Hz, 1H) |

| IR (thin film) | νmax (cm⁻¹) = 2980, 1714, 1614, 1583, 1261, 1041, 744 |

| Mass Spectrometry (EI) | m/z (%) = 282 (M⁺, 27), 280 (M⁺, 26), 155 (47), 129 (100), 102 (25) |

Precursor to Diversely Functionalized Organic Compounds

The reactivity of the carbon-bromine bond and the conjugated π-system allows for the transformation of this compound into a wide range of other functionalized molecules. For instance, the bromine atom can be substituted by various nucleophiles through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This enables the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position, leading to a diverse library of derivatives.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. The diene moiety itself can undergo a variety of transformations, including selective hydrogenation or epoxidation, further expanding the range of accessible compounds.

Role in Cascade and Multicomponent Reaction Sequences

While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented in the currently available literature, its structure is ideally suited for such transformations. A hypothetical cascade reaction could involve an initial nucleophilic attack at the C-Br bond, followed by an intramolecular cyclization onto the diene system.

Synthesis of Novel Carbocyclic and Heterocyclic Ring Systems

The conjugated diene system of this compound makes it a prime candidate for cycloaddition reactions, particularly the Diels-Alder reaction, to form six-membered carbocyclic rings. The electron-withdrawing ester group and the bromine atom can influence the stereoselectivity and regioselectivity of these reactions.

In addition to carbocycles, this building block can be utilized for the synthesis of heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of a heterocycle. A plausible reaction could involve a nucleophile first displacing the bromide, followed by a Michael addition of another nucleophilic center onto the conjugated system, leading to a cyclized product.

Design and Generation of Specialized Scaffolds for Chemical Research

The ability to generate a variety of complex and diverse molecular structures from a single, readily accessible starting material is a cornerstone of modern medicinal chemistry and chemical biology. This compound serves as an excellent starting point for the creation of specialized molecular scaffolds. By systematically varying the reaction partners and conditions, a multitude of derivatives with different three-dimensional shapes and electronic properties can be generated. These scaffolds can then be used in high-throughput screening campaigns to identify new drug candidates or chemical probes for biological research. The inherent functionality of the molecule provides multiple points for diversification, making it a valuable platform for the exploration of chemical space.

Derivatization and Analogues of Ethyl 2 Bromo 5 Phenylpenta 2,4 Dienoate

Systematic Modification of the Ester Moiety

The ethyl ester group is a primary site for derivatization. Standard hydrolysis and reduction reactions can be applied to create analogues with different functional groups at this position. For instance, the ethyl ester of the parent compound, (2E,4E)-5-phenylpenta-2,4-dienoate, can be hydrolyzed to its corresponding carboxylic acid, (2E,4E)-5-phenylpenta-2,4-dienoic acid, using a strong base like potassium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran (B95107). nih.gov Similarly, the methyl ester analogue can be reduced to the corresponding alcohol using powerful reducing agents such as lithium aluminum hydride.

More complex modifications have led to the synthesis of derivatives where the ester is replaced entirely. One such example involves the reaction of cinnamaldehyde (B126680) with cyanothioacetamide, which ultimately yields (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide, replacing the ethoxy group with an amino group and the carbonyl oxygen with sulfur, while also introducing a cyano group on the dienyl chain. researchgate.net

Table 1: Modifications of the Ester Moiety and Related Analogues This table is interactive. You can sort and filter the data.

| Original Group (at C1) | Modified Group | Resulting Compound Class | Reference |

|---|---|---|---|

| Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) | Carboxylic Acid | nih.gov |

| Methyl Ester (-COOMe) | Primary Alcohol (-CH₂OH) | Alcohol |

Replacement of the Bromine Atom with Other Halogens or Functional Groups

The bromine atom at the C2 position is a key feature, and its replacement has been explored to create various analogues. While direct substitution reactions on Ethyl 2-bromo-5-phenylpenta-2,4-dienoate are not extensively documented, related syntheses show that analogues with other halogens or functional groups at this position are accessible.

For example, an efficient protocol has been developed for the synthesis of related enynoates starting from (2Z)-2-iodo-3-phenylprop-2-enal, indicating that iodo-analogues are viable synthetic targets. researchgate.net Furthermore, the synthesis of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide demonstrates that a cyano group can be incorporated at the C2 position, offering a significant electronic and steric alternative to the bromine atom. researchgate.net

Table 2: Analogues with Substitution at the C2 Position This table is interactive. You can sort and filter the data.

| Substituent at C2 | Compound Class/Analogue | Synthetic Precursor | Reference |

|---|---|---|---|

| Iodine | Iodo-dienoate analogue | (2Z)-2-Iodo-3-phenylprop-2-enal | researchgate.net |

Structural Variations of the Phenyl Substituent (e.g., Substituted Aryl, Heteroaryl)

Syntheses using the Horner-Wadsworth-Emmons reaction have been employed to create derivatives with substituted phenyl rings by starting with appropriately substituted cinnamaldehydes. nih.gov This method has successfully produced analogues such as Ethyl (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoate and Ethyl (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoate. nih.gov

More profound structural changes include the replacement of the phenyl group with a phenylsulfonyl moiety. Researchers have reported the synthesis and crystallographic analysis of compounds like (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate and its bromo-substituted variant, Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate. researchgate.netnih.govresearchgate.net In another stream of research, complex heterocyclic analogues containing a thiazole (B1198619) ring have been synthesized, demonstrating the possibility of incorporating heteroaryl systems. nih.gov

Table 3: Examples of Analogues with Phenyl Group Variations This table is interactive. You can sort and filter the data.

| Original Group | Modified Group | Example Compound Name | Reference |

|---|---|---|---|

| Phenyl | 4-Fluorophenyl | Ethyl (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienoate | nih.gov |

| Phenyl | 4-Bromophenyl | Ethyl (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoate | nih.gov |

| Phenyl | Phenylsulfonyl | (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate | nih.govresearchgate.net |

| Phenyl | 3-Bromophenylsulfonyl | Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate | researchgate.net |

Alterations and Extensions of the Dienyl Chain Structure

The conjugated dienyl system is fundamental to the molecule's structure and reactivity, and several alterations to this chain have been reported. A significant modification is the conversion of the diene into an enyne system. An effective method was developed to synthesize ethyl (2E)-5-phenylpent-2-en-4-ynoate through an olefination-dehydrobromination process starting from a brominated cinnamaldehyde derivative. researchgate.net This changes the geometry and electronic nature of the conjugated backbone.

Additionally, as mentioned previously, the introduction of a cyano group at the C2 position represents another modification of the dienyl chain's substitution pattern. researchgate.net

Synthesis and Reactivity of Stereoisomeric and Enantiomeric Derivatives

The stereochemistry of the dienyl chain is a critical aspect of these molecules. The synthesis of analogues, particularly through Wittig-type reactions like the Horner-Wadsworth-Emmons olefination, often yields specific stereoisomers. The literature predominantly reports the synthesis of the (2E,4E) isomer, suggesting high stereoselectivity in these reactions. nih.gov

The (2E,4E) configuration has been unequivocally confirmed by single-crystal X-ray diffraction studies for several analogues, including (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate and Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate. researchgate.netnih.govresearchgate.net These analyses show that both C=C double bonds adopt an E configuration. researchgate.netresearchgate.net While the synthesis of specific diastereomers like the (E,E) form is well-established, there is a notable lack of information in the reviewed literature regarding the synthesis and reactivity of specific enantiomeric derivatives.

Comparative Reactivity Studies with Analogous Dienyl Compounds

Understanding the reactivity of this compound is enhanced by comparing it to its analogues. The parent compound, Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate, serves as a fundamental baseline. nih.govchemspider.com

The reactivity of the methyl ester analogue, Methyl (2E,4E)-5-phenylpenta-2,4-dienoate, has been noted to include electrophilic aromatic substitution on the phenyl group. The presence of the electron-withdrawing bromo group at the C2 position in the target compound would likely influence the reactivity of both the dienyl system and the distant phenyl ring.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data and detailed findings for the chemical compound "this compound." While the compound is indexed with a CAS number (197313-84-1), dedicated studies on its synthesis, reactivity, and properties are not sufficiently available to construct a thorough and scientifically accurate article as per the requested outline.

The user's instructions to focus solely on "this compound" and the strict exclusion of information outside this scope cannot be met due to the absence of foundational research on this specific molecule. Constructing an article on future research directions and emerging trends requires a solid basis of existing knowledge, which is currently not present in the public domain for this particular compound.

Therefore, to maintain scientific accuracy and adhere to the principle of providing non-hallucinated information, the requested article cannot be generated at this time. Further research on "this compound" would be required before a comprehensive review of its chemistry and future prospects could be written.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-bromo-5-phenylpenta-2,4-dienoate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, a cyano intermediate (Ethyl 2-cyano-5-phenylpenta-2,4-dienoate) can be brominated using brominating agents under reflux conditions. Evidence from analogous syntheses highlights the use of NaOC₂H₅ (sodium ethoxide) as a base and ethyl chloroformate for esterification . Column chromatography (e.g., silica gel with petroleum ether/EtOAc) is often employed for purification .

Q. How is the structural conformation of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s diene backbone and substituent geometry (e.g., planar vs. twisted conformations) are resolved using programs like SHELXL for refinement. For instance, similar compounds exhibit dihedral angles between the phenyl ring and dienoate moiety of ~85°, validated by displacement ellipsoids and hydrogen-bonding interactions . Data collection often employs Bruker APEXII CCD detectors with SADABS absorption correction .

Q. What spectroscopic techniques are critical for verifying purity and structure?

- Methodological Answer :

- NMR : H and C NMR identify bromine-induced deshielding in the α-position of the ester group.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] or [M+Na]).

- IR : Stretching frequencies for C=O (~1700 cm) and C-Br (~550 cm) are diagnostic.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during bromination of the dienoate backbone?

- Methodological Answer : Bromination at the 2-position versus 4-position is controlled by steric and electronic factors. Polar solvents (e.g., DMF) favor electrophilic attack at the less hindered terminal alkene, while radical initiators (e.g., AIBN) may shift selectivity. Contradictions in literature yields (e.g., 70–90%) arise from varying temperatures and bromine equivalents . Computational studies (DFT) can predict transition-state energies to optimize conditions .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer : The compound’s flexibility and halogen-mediated polymorphism complicate crystallization. Slow evaporation in ethanol/water mixtures at 4°C often produces suitable crystals. SHELXL refinement parameters (e.g., R1 > 0.05) require careful handling of thermal motion in the diene chain. Weak hydrogen bonds (C–H⋯O) stabilize the lattice, as seen in related sulfonyl-dienoates .

Q. How does the bromine substituent affect the compound’s stability under ambient and experimental conditions?

- Methodological Answer : The electron-withdrawing bromine increases susceptibility to hydrolysis. Stability assays in DMSO-d₆/H₂O (1:1) at 25°C show decomposition within 48 hours. Radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) are recommended for long-term storage. Contrasting reports on photodegradation rates (e.g., UV vs. visible light) suggest wavelength-dependent reactivity .

Q. What computational methods are used to predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess dienophile compatibility. For example, the LUMO of the brominated dienoate is lower in energy (−2.1 eV) than non-halogenated analogs, enhancing reactivity with electron-rich dienes. MD simulations further model solvent effects on transition states .

Q. How can contradictions in biological activity data for halogenated dienoates be addressed?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may stem from impurities or solvent effects (DMSO vs. ethanol). Rigorous HPLC purity checks (>98%) and standardized broth microdilution protocols (CLSI guidelines) are essential. Meta-analyses of sulfonamide-dienoate hybrids suggest that the bromine’s electronegativity modulates target binding .

Data Contradiction Analysis

- Synthesis Yields : Reported yields of 80% vs. 65% for similar intermediates highlight the sensitivity of bromination to trace moisture. Karl Fischer titration of reagents pre-reaction is advised.